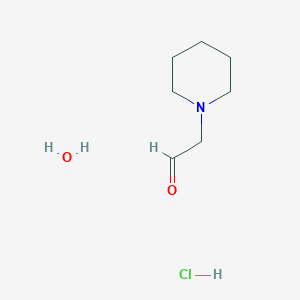

2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate

Description

Properties

IUPAC Name |

2-piperidin-1-ylacetaldehyde;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH.H2O/c9-7-6-8-4-2-1-3-5-8;;/h7H,1-6H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPLXYAJCEZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The preparation of 2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate typically involves:

- Introduction of the piperidine moiety onto an aldehyde-bearing carbon chain.

- Formation of the aldehyde functional group under controlled conditions.

- Salt formation with hydrochloric acid to yield the hydrochloride hydrate.

Two main synthetic approaches emerge from the literature:

- Nucleophilic substitution of haloalkyl aldehydes with piperidine

- Catalytic hydrogenation of pyridine or pyridine derivatives followed by oxidation

Method 1: Nucleophilic Substitution Route

This method involves the reaction of a haloalkyl aldehyde precursor with piperidine to form the target compound.

Example from Related Pyrrole Derivative Synthesis (Analogous Process):

- Preparation of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was achieved by first synthesizing the 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde intermediate via alkylation of 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane in DMSO with sodium hydride as base.

- The bromoethyl aldehyde intermediate was then reacted with excess piperidine in DMF at 125 °C for 24 hours.

- The product was isolated by extraction and concentration, yielding the piperidinyl aldehyde derivative in 85% yield with high purity confirmed by NMR.

Adaptation to 2-(Piperidin-1-yl)acetaldehyde:

- Starting from 2-bromoacetaldehyde or a protected equivalent, nucleophilic substitution with piperidine under similar conditions (polar aprotic solvent like DMF, elevated temperature) can yield 2-(piperidin-1-yl)acetaldehyde.

- Subsequent treatment with hydrochloric acid in aqueous medium affords the hydrochloride hydrate salt.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 1-chloro-2-bromoethane, NaH, DMSO | Room temp, 1 h reflux |

| Nucleophilic substitution | Piperidine, DMF, 125 °C, 24 h | Excess piperidine, TLC monitored |

| Workup | Saturated NaCl, ethyl acetate extraction | Drying over Na2SO4 |

| Salt formation | HCl aqueous solution | Formation of hydrochloride hydrate |

Method 2: Catalytic Hydrogenation of Pyridine Derivatives

A patented process describes the preparation of 2-piperidineethanol compounds by catalytic hydrogenation of 2-pyridineethanol derivatives, which can be adapted to aldehyde analogs.

- Hydrogenation of 2-pyridineethanol in the presence of piperidine or substituted piperidines as co-solvents.

- Use of noble metal catalysts, especially ruthenium dioxide (RuO2), at high catalyst loadings (~0.15 g metal per mole substrate).

- Hydrogen pressures of 500–1500 psig and temperatures between 90–120 °C.

- Catalyst conditioning (“pickling”) with amine-containing solvents to maintain activity.

- High selectivity and yield with minimized byproduct formation, particularly N-methylated derivatives.

- Although this patent focuses on 2-piperidineethanol, the methodology can be adapted to prepare 2-(piperidin-1-yl)acetaldehyde by modifying the substrate and reaction conditions to favor aldehyde formation or subsequent oxidation steps.

Representative Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Catalyst | RuO2 (ruthenium dioxide) |

| Catalyst loading | ≥ 0.15 g metal/mole substrate |

| Hydrogen pressure | 500–1500 psig |

| Temperature | 90–120 °C |

| Reaction time | Up to 17 hours |

| Solvent system | Piperidine or substituted amine co-solvent |

- Catalyst reuse with regeneration steps involving hydrogenation at elevated temperature and pressure.

- “Pickling” with amine solvent at ambient temperature to maintain catalyst performance.

Purification and Characterization

- After reaction completion, the mixture is cooled, vented, and filtered to remove catalyst.

- Distillation or extraction methods are employed to isolate the aldehyde compound.

- Formation of the hydrochloride hydrate salt is achieved by treatment with hydrochloric acid in aqueous media.

- Purity and identity are confirmed by gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-bromoacetaldehyde or analog | Piperidine, DMF, 125 °C, 24 h | ~85 | Direct substitution route; scalable |

| Catalytic hydrogenation | 2-pyridineethanol derivatives | RuO2 catalyst, H2 (500–1500 psig), 90–120 °C | High | Requires catalyst conditioning; adaptable to aldehyde derivatives |

| Salt formation | Free base aldehyde | HCl aqueous solution | Quantitative | Forms hydrochloride hydrate salt |

Research Findings and Optimization Notes

- The nucleophilic substitution method provides a straightforward route with good yields and product purity, suitable for laboratory scale and potential scale-up.

- The hydrogenation method offers a selective catalytic approach that minimizes byproducts, especially N-methylated impurities, through controlled reaction conditions and catalyst management.

- Catalyst “pickling” with amine solvents significantly improves catalyst longevity and reaction consistency.

- Reaction monitoring by TLC, GC, and NMR is essential to optimize reaction time and avoid over-reduction or side reactions.

- Control of temperature and hydrogen pressure is critical to maximize selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate finds applications in various fields:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally related piperidine derivatives, highlighting key differences in substituents, functional groups, and biological activities.

Table 1: Comparative Analysis of Piperidine Derivatives

Key Findings and Insights

a) Functional Group Reactivity

- The aldehyde group in the target compound distinguishes it from analogs with thio, ester, or amide substituents. Aldehydes are highly reactive, enabling applications in dynamic covalent chemistry (e.g., Schiff base formation) . In contrast, esters (e.g., methyl α-phenyl-2-piperidineacetate hydrochloride) and amides (e.g., rimonabant) offer greater metabolic stability, making them preferred in drug design .

c) Salt and Hydrate Effects

- The hydrochloride hydrate form of the target compound enhances solubility compared to non-ionic analogs (e.g., acetohydrazides in ). However, hydrates require stringent storage conditions (dry, sealed environments) to prevent decomposition . Dihydrochloride salts (e.g., 2-[2-(imidazol-1-yl)ethyl]piperidine) may offer further solubility advantages but complicate synthesis and purification .

Biological Activity

2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate is a chemical compound that has garnered attention in various biological and medicinal research fields due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to an acetaldehyde moiety, with hydrochloride and water molecules associated with it. The presence of these functional groups influences its reactivity and biological interactions, making it a valuable compound for further studies in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Antiprotozoal Effects : The compound has been evaluated for its effects against protozoan parasites, indicating potential use in treating diseases such as malaria or leishmaniasis.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal its potential to induce cell death in certain cancer cell lines, positioning it as a possible agent in cancer therapy.

The biological effects of this compound are thought to stem from its interaction with specific molecular targets within cells. The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. Understanding these interactions is critical for elucidating its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assays : A series of experiments conducted on human cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways. The IC50 values were calculated to assess the potency of the compound against different cell types.

- Animal Models : In vivo studies using rodent models have shown promising results regarding the safety and efficacy of the compound when administered at specific dosages, leading to significant tumor reduction in treated subjects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Antiprotozoal Effects |

|---|---|---|---|

| 2-(Piperidin-1-yl)acetaldehyde HCl Hydrate | Yes | Yes | Yes |

| Piperidine Derivative A | Moderate | No | No |

| Aldehyde Compound B | No | Moderate | Yes |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate be optimized for higher yield and purity?

- Methodology : Synthesis typically involves condensation reactions between piperidine and acetaldehyde derivatives, followed by hydrochlorination and hydration. Key parameters include:

- Reaction time and temperature : Prolonged heating (e.g., 50–60°C for 6–8 hours) improves conversion rates but risks side reactions like polymerization .

- Purification : Recrystallization from ethanol-water mixtures enhances purity by removing unreacted piperidine or byproducts.

- Catalysts : Use of mild acid catalysts (e.g., HCl gas) during hydrochlorination improves salt formation efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR spectroscopy : Confirms the presence of the piperidine ring (δ 1.4–1.6 ppm for piperidine protons) and acetaldehyde hydrate moiety (δ 4.8–5.2 ppm for aldehyde hydrate) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 193.12 for the free base) .

- HPLC with UV detection : Monitors purity (>98%) using reverse-phase C18 columns and aqueous acetonitrile gradients .

Q. How does the hydrochloride hydrate form influence solubility and stability?

- Methodology :

- Solubility : The hydrochloride salt increases water solubility (e.g., >50 mg/mL at 25°C) compared to the free base, facilitating biological assays. Hydration further stabilizes the aldehyde group against oxidation .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Lyophilization extends shelf life by reducing water content .

Advanced Research Questions

Q. How does the compound’s structure impact its role as a linker in PROTAC design?

- Methodology :

- Flexibility : The piperidine ring provides semi-rigidity, optimizing spatial orientation between E3 ligase and target protein. Molecular dynamics simulations suggest a 10–15 Å linker length is ideal for ternary complex formation .

- Hydrolytic stability : The acetaldehyde hydrate moiety can undergo pH-dependent hydrolysis (t₁/₂ = 24 hours at pH 7.4 vs. 2 hours at pH 5.0), enabling controlled release in lysosomal environments .

Q. What strategies mitigate hydrolysis of the acetaldehyde group during in vitro assays?

- Methodology :

- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to slow hydrolysis. Avoid acidic conditions (pH <5) unless intentional release is required .

- Prodrug design : Mask the aldehyde as a stable Schiff base (e.g., with hydroxylamine derivatives) until target engagement .

Q. How does structural modification of the piperidine ring affect receptor binding affinity?

- Methodology :

- SAR studies : Introducing methyl groups at the 4-position of the piperidine ring (e.g., 4-methylpiperidine analogs) enhances lipophilicity (logP +0.3) and CNS penetration. Conversely, hydroxylation at the 3-position reduces metabolic clearance .

- Docking studies : Piperidine’s chair conformation aligns with hydrophobic pockets in G protein-coupled receptors (GPCRs), as shown in MD simulations of β-adrenergic receptors .

Q. What are the implications of observed batch-to-batch variability in biological activity?

- Methodology :

- Contaminant profiling : Use LC-MS to detect trace impurities (e.g., polymerized aldehydes) that inhibit protein degradation in PROTAC assays .

- Activity correlation : Compare EC₅₀ values across batches using cell-based assays (e.g., Western blotting for target protein degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.